N-ethyl-4-phenylpiperidine-1-carboxamide
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Overview
Description
N-ethyl-4-phenylpiperidine-1-carboxamide is a chemical compound that belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group, a phenyl group, and a carboxamide group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-phenylpiperidine-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenylating agent reacts with the piperidine ring.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction, where an ethylating agent reacts with the nitrogen atom of the piperidine ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amination reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-phenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-ethyl-4-phenylpiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-phenylpiperidine-1-carboxamide: Lacks the ethyl group, which may affect its chemical and biological properties.
N-ethylpiperidine-1-carboxamide: Lacks the phenyl group, which may influence its reactivity and applications.
4-phenylpiperidine-1-carboxamide: Lacks the ethyl group, affecting its overall properties.
Uniqueness
N-ethyl-4-phenylpiperidine-1-carboxamide is unique due to the presence of both the ethyl and phenyl groups, which contribute to its distinct chemical reactivity and potential biological activities .
Biological Activity
N-ethyl-4-phenylpiperidine-1-carboxamide, a compound derived from the piperidine family, has garnered significant attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings on its biological activity, particularly focusing on its anti-cancer properties, analgesic effects, and potential applications in treating infectious diseases.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of piperidine derivatives with carboxylic acids or isocyanates. The general synthesis pathway includes:
- Formation of Piperidine Derivative : Starting with 4-phenylpiperidine, the ethyl group is introduced at the nitrogen position.
- Carboxamide Formation : The introduction of a carboxamide group is typically achieved through reaction with isocyanates or carboxylic acids.
The structure can be represented as follows:
Anti-Cancer Properties
Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines. For instance:
- In vitro Studies : The compound exhibited significant anti-proliferative activity against HCT116 (colon cancer), MCF7 (breast cancer), and A431 (skin cancer) cell lines. The IC50 values ranged from 0.56 to 0.70 μM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
Cell Line | IC50 (μM) | Comparison Drug |
---|---|---|
HCT116 | 0.56 | 5-Fluorouracil |
MCF7 | 0.64 | 5-Fluorouracil |
A431 | 0.70 | 5-Fluorouracil |
The selectivity towards carcinoma cells over normal cells was confirmed by testing against RPE1 (retinal pigment epithelial) cells, where the therapeutic index was notably favorable .
Analgesic Effects
In addition to its anti-cancer properties, this compound has been studied for its analgesic effects:
- Opioid Receptor Interaction : A derivative of this compound demonstrated high binding affinity for the μ-opioid receptor (MOR), with a Ki value of 7.3 nM, indicating potential as a selective analgesic agent. It showed effective pain relief in animal models, with an ED50 of 3.1 mg/kg in hot plate tests .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Mycobacterium tuberculosis : High-throughput screening revealed that derivatives related to N-ethyl-4-phenylpiperidine exhibited moderate activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .
Structure–Activity Relationship (SAR)
The biological activity of N-ethyl-4-phenylpiperidine is influenced by its chemical structure. Key findings include:
- Nitrogen Substitution : The presence of nitrogen in the piperidine ring is crucial for biological activity.
- Hydrophobic Interactions : The phenyl group enhances hydrophobic interactions, which are essential for binding to target proteins.
- Functional Group Variations : Modifications at the nitrogen position and variations in the carboxamide group can significantly affect potency and selectivity .
Properties
IUPAC Name |
N-ethyl-4-phenylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-15-14(17)16-10-8-13(9-11-16)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZZMSQNFXHQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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